GSK2801

Description

Structure

3D Structure

Properties

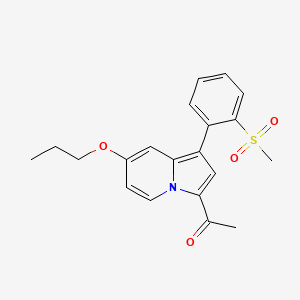

IUPAC Name |

1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWCPNJRJCNVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of GSK2801: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of GSK2801, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This document details the quantitative biochemical and cellular data, experimental protocols for key assays, and visualizations of the underlying scientific processes.

Introduction

This compound is a selective, cell-active, and orally bioavailable inhibitor of the bromodomain and extra-terminal domain (BET) family proteins BAZ2A and BAZ2B.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription. The BAZ2A and BAZ2B proteins are central components of the nucleolar remodeling complex (NoRC), which is involved in the transcriptional silencing of ribosomal RNA genes.[1][2][3][4] The development of selective inhibitors like this compound provides a valuable tool for elucidating the biological functions of these bromodomains in both normal physiology and disease states, including cancer.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity for target proteins, selectivity against other bromodomains, and its pharmacokinetic properties.

Table 1: Binding Affinity and Selectivity of this compound

| Target | Method | Kd (nM) | Reference |

| BAZ2B | ITC | 136 | [1][2][3][4] |

| BAZ2A | ITC | 257 | [1][2][3][4] |

| BRD9 | ITC | 1100 | [1] |

| TAF1L | ITC | 3200 | [1] |

Table 2: Thermal Shift Assay Data for this compound

| Target | ΔTm (°C) at 10 µM | Reference |

| BAZ2A | 4.1 | [1][3] |

| BAZ2B | 2.7 | [1][3] |

| BRD9 | 2.3 | [1][3] |

| TAF1L(2) | 3.4 | [1][3] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Dosing | 30 mg/kg | Oral (PO) and Intraperitoneal (IP) | [5] |

| In vivo exposure | Reasonable | Oral (PO) | [1][2][3][4] |

| Clearance | Modest | Not specified | [1][2][3][4] |

| Plasma Stability | Reasonable | Not specified | [1][2][3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biochemical and cellular assays used for its characterization.

Synthesis of this compound

This compound can be synthesized via two primary routes. Route 2 is detailed below as it was used for the synthesis of the final compound.[1]

Route 2: Synthesis via Pyridinium Salt and Suzuki Reaction

-

Formation of Indolizine Intermediate (C):

-

React the appropriate pyridinium salt (B) with methyl acrylate in the presence of triethylamine and manganese dioxide.

-

The reaction is carried out in toluene at 90 °C for 1 hour.

-

This yields an indolizine (C) with a methyl ester at the 1-position and a methyl ketone at the 3-position.[1]

-

-

Saponification and Bromination to form (D):

-

Saponify the methyl ester of the indolizine intermediate (C) using an aqueous base.

-

Subsequent bromination of the resulting carboxylic acid yields the bromo-substituted indolizine (D).[1]

-

-

Final Suzuki Reaction:

-

Couple the bromo-substituted indolizine (D) with the desired aryl group (R1) via a Suzuki reaction to yield the final product, this compound.[1]

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and its target bromodomains.[1]

-

Sample Preparation:

-

Prepare a solution of the purified BAZ2A or BAZ2B bromodomain in ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a solution of this compound in the same ITC buffer. The concentration of this compound in the syringe should be 10-20 times the concentration of the protein in the cell.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

-

A control experiment is performed by injecting this compound into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[1]

-

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.

-

Reaction Setup:

-

Prepare a reaction mixture containing the target bromodomain protein, a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins, and the assay buffer.

-

Add this compound or a vehicle control (DMSO) to the reaction mixture.

-

-

Thermal Denaturation:

-

Place the reaction plate in a real-time PCR instrument.

-

Gradually increase the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with this compound.[1][3]

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a cellular assay used to measure the mobility of fluorescently labeled proteins. In the context of this compound, it is used to demonstrate that the compound can displace BAZ2A from chromatin in living cells.[1][3]

-

Cell Preparation:

-

Transfect cells (e.g., U2OS) with a plasmid encoding a GFP-tagged BAZ2A protein.

-

Culture the cells on a suitable imaging dish.

-

-

FRAP Experiment:

-

Identify a region of interest (ROI) within the nucleus where the GFP-BAZ2A is localized to chromatin.

-

Acquire a pre-bleach image of the ROI.

-

Use a high-intensity laser to photobleach the GFP signal within the ROI.

-

Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-BAZ2A molecules move into the bleached area.

-

Treat the cells with this compound and repeat the FRAP experiment.

-

-

Data Analysis:

Visualizations

The following diagrams illustrate the synthesis workflow of this compound, its mechanism of action, and a typical experimental workflow for its characterization.

Caption: Synthetic scheme for this compound via Route 2.

Caption: this compound competitively inhibits BAZ2A/B binding to acetylated histones.

Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP) experiment.

References

- 1. eubopen.org [eubopen.org]

- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

The Role of GSK2801 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2801 is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, which are core components of chromatin remodeling complexes. By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound displaces BAZ2A/B from chromatin, thereby modulating gene expression and cellular processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in chromatin remodeling, and detailed protocols for key experimental assays. Quantitative data on its binding affinity, selectivity, and cellular activity are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biological functions.

Introduction to this compound and Chromatin Remodeling

Chromatin, the complex of DNA and proteins within the nucleus, is dynamically regulated to control gene expression. A key mechanism in this regulation is post-translational modification of histone proteins, particularly the acetylation of lysine residues. This modification is "read" by bromodomains, protein modules that recognize and bind to acetylated lysines, thereby recruiting chromatin remodeling complexes to specific genomic loci.

This compound is a small molecule inhibitor that targets the bromodomains of BAZ2A (also known as TIP5) and BAZ2B.[1][2][3] These proteins are integral subunits of distinct chromatin remodeling complexes. BAZ2A is a component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[1][4] BAZ2B's functions are less characterized but it is also implicated in chromatin regulation. By inhibiting the BAZ2A/B bromodomains, this compound provides a powerful tool to investigate the roles of these proteins in chromatin biology and their potential as therapeutic targets.[1][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities, selectivity, and pharmacokinetic properties.

Table 1: Binding Affinity of this compound for BAZ2A and BAZ2B Bromodomains

| Target | Method | Dissociation Constant (KD) |

| BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM[2][5] |

| BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM[2][5] |

Table 2: Selectivity Profile of this compound Against Other Bromodomains

| Off-Target | Method | Dissociation Constant (KD) |

| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM[2][4] |

| TAF1L(2) | Isothermal Titration Calorimetry (ITC) | 3.2 µM[2][4] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral (PO) Administration (30 mg/kg) | Intraperitoneal (IP) Administration (30 mg/kg) |

| Tmax (h) | 1.0[2] | 0.25[2] |

| Cmax (ng/mL) | 435[2] | 1670[2] |

| Terminal t½ (h) | 1.5[2] | 4.5[2] |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive inhibitor at the acetyl-lysine binding site of the BAZ2A and BAZ2B bromodomains. This prevents the recruitment of the NoRC and other BAZ2B-containing complexes to acetylated histones on chromatin. The downstream consequences of this inhibition include alterations in gene expression, as seen with the downregulation of the proto-oncogene MYCN in anaplastic thyroid cancer cells.[6][7] Furthermore, this compound has been shown to synergize with other inhibitors, such as BET bromodomain inhibitors (e.g., JQ1), to induce apoptosis in cancer cells, highlighting its potential in combination therapies.[1]

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to the BAZ2A and BAZ2B bromodomains.

Materials:

-

Purified recombinant BAZ2A or BAZ2B bromodomain protein

-

This compound

-

ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)

-

Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC)

Protocol:

-

Prepare a 20-50 µM solution of the BAZ2A or BAZ2B bromodomain in ITC buffer.

-

Prepare a 200-500 µM solution of this compound in the same ITC buffer. Degas both solutions.

-

Load the protein solution into the sample cell of the microcalorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections, at 25°C.

-

Perform the titration experiment.

-

Analyze the data using the instrument's software to fit a suitable binding model (e.g., one-site binding model) to the integrated heat changes to determine KD, n, and ΔH.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the ability of this compound to displace BAZ2A from chromatin in living cells.

Materials:

-

U2OS cells (or other suitable cell line)

-

Expression vector for GFP-tagged BAZ2A

-

Transfection reagent

-

This compound

-

Confocal microscope with FRAP capabilities

Protocol:

-

Seed U2OS cells on glass-bottom dishes.

-

Transfect the cells with the GFP-BAZ2A expression vector.

-

Allow cells to express the fusion protein for 24-48 hours.

-

Treat the cells with a desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours prior to imaging.

-

Identify a cell expressing GFP-BAZ2A with clear nuclear localization.

-

Acquire a few pre-bleach images of a region of interest (ROI) within the nucleus.

-

Photobleach the ROI using a high-intensity laser.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

Quantify the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity.

-

Calculate the mobile fraction and the half-time of recovery (t½). A faster recovery indicates displacement of GFP-BAZ2A from chromatin.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where BAZ2A/B or other relevant factors (e.g., BRD9) are bound and how this binding is affected by this compound treatment.

Materials:

-

Cells of interest (e.g., triple-negative breast cancer cell line)

-

This compound

-

Formaldehyde for cross-linking

-

ChIP-grade antibody against the protein of interest (e.g., BAZ2A, BRD9)

-

Protein A/G magnetic beads

-

Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

-

Reagents for reverse cross-linking and DNA purification

-

Reagents for library preparation for next-generation sequencing

Protocol:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound or vehicle for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin by sonication to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the specific antibody overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Analyze the sequencing data to identify enriched genomic regions (peaks).

Conclusion

This compound is a valuable chemical probe for elucidating the role of BAZ2A and BAZ2B in chromatin remodeling and gene regulation. Its selectivity and cell permeability make it a suitable tool for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound on cellular function. Further research utilizing this and similar inhibitors will continue to unravel the complexities of epigenetic regulation and may pave the way for novel therapeutic strategies targeting chromatin remodeling pathways in various diseases.

References

- 1. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic anti-proliferative activity of JQ1 and this compound in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. This compound Reverses Paclitaxel Resistance in Anaplastic Thyroid Cancer Cell Lines through MYCN Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Cellular functions of BAZ2A and BAZ2B bromodomains

An In-depth Technical Guide to the Cellular Functions of BAZ2A and BAZ2B Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain adjacent to zinc finger domain proteins 2A (BAZ2A) and 2B (BAZ2B) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins. As core components of distinct chromatin remodeling complexes, they play pivotal roles in transcriptional regulation, DNA damage repair, and replication. Dysregulation of BAZ2A is strongly implicated in the progression of prostate and other cancers, while BAZ2B is linked to neurodevelopmental disorders and aging. This technical guide provides a comprehensive overview of the cellular functions of BAZ2A and BAZ2B bromodomains, detailing their roles in signaling pathways, summarizing quantitative binding data, and outlining key experimental methodologies for their study.

Introduction to BAZ2A and BAZ2B

BAZ2A (also known as TIP5) and BAZ2B are large, multidomain proteins that are homologous, sharing approximately 57% sequence identity.[1] Their structures include several conserved functional domains: a TAM (Tip5/ARBP/MBD) domain, a PHD (plant homeodomain) finger, and a C-terminal bromodomain (BRD).[2] The bromodomain is a protein interaction module of about 110 amino acids that specifically binds to acetylated lysine (Kac) residues, acting as a "reader" of this epigenetic mark.[1]

-

BAZ2A is a core regulatory subunit of the Nucleolar Remodeling Complex (NoRC), which also contains the ISWI family ATPase SMARCA5 (SNF2H).[2][3] The NoRC complex is primarily responsible for silencing ribosomal DNA (rDNA) transcription.[2][4]

-

BAZ2B is a regulatory subunit of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes, which associate with the ATPases SMARCA1 and SMARCA5, respectively.[5][6] These complexes regulate nucleosome spacing to facilitate access to DNA for processes like transcription, replication, and repair.[5][6]

The bromodomains of both BAZ2A and BAZ2B feature a shallow acetyl-lysine binding pocket, which presents a challenge for the development of highly specific and potent inhibitors.[4][7]

Cellular Functions of the BAZ2A Bromodomain

The BAZ2A bromodomain is a critical functional module that directs the NoRC complex to specific chromatin locations, playing a significant role in cancer biology.

Role in Chromatin Remodeling and Gene Silencing

The primary recognized function of BAZ2A is its role within the NoRC complex. The bromodomain, in conjunction with the adjacent PHD finger, is crucial for recruiting chromatin-modifying enzymes like HDAC1 and DNA methyltransferases (DNMTs) to rDNA, leading to heterochromatin formation and the repression of RNA polymerase I transcription.[3][4] The BAZ2A bromodomain specifically recognizes acetylated histones, with a documented preference for histone H3 acetylated at lysine 14 (H3K14ac), which is essential for its recruitment to target genes.[8][9]

Involvement in Prostate Cancer

BAZ2A is frequently overexpressed in prostate cancer, where it contributes to tumor growth and metastatic potential.[4][10][11] High BAZ2A expression levels are an independent predictor of disease recurrence.[11]

-

Gene Regulation: In prostate cancer cells, BAZ2A expands its function beyond rDNA silencing to regulate numerous protein-coding genes.[10][11] It directly interacts with the Polycomb Repressive Complex 2 (PRC2) subunit EZH2 to maintain the silencing of genes that are typically repressed during metastasis.[11]

-

Cancer Stem Cells: The BAZ2A bromodomain is required for the maintenance of prostate cancer stem cells. It achieves this by binding to H3K14ac-marked inactive enhancers, thereby repressing genes that would otherwise promote differentiation.[8]

-

Therapeutic Target: Pharmacological inhibition of the BAZ2A bromodomain impairs the cancer stem-like state and hinders the oncogenic transformation driven by the loss of the tumor suppressor PTEN.[8] This highlights the BAZ2A bromodomain as a promising therapeutic target in aggressive prostate cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. uniprot.org [uniprot.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAZ2A‐mediated repression via H3K14ac‐marked enhancers promotes prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BAZ2A bromodomain adjacent to zinc finger domain 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. BAZ2A (TIP5) is involved in epigenetic alterations in prostate cancer and its overexpression predicts disease recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2801: A Technical Guide to a Selective Acetyl-lysine Competitive Inhibitor of BAZ2A/B Bromodomains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK2801, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. While the initial topic of interest included its role as a BRPF1 inhibitor, a thorough review of the scientific literature indicates that this compound's primary and well-characterized activity is as an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B proteins. This document will detail its mechanism of action, quantitative binding data, experimental protocols, and the relevant signaling pathways.

Executive Summary

This compound is a cell-active small molecule that competitively inhibits the acetyl-lysine binding sites of the BAZ2A and BAZ2B bromodomains.[1][2][3][4][5] These proteins are key components of the Nucleolar Remodeling Complex (NoRC), which is involved in the regulation of non-coding RNA expression.[1][2][3][5] this compound exhibits high selectivity for BAZ2A/B over other bromodomain families, including the BET family.[4] It serves as a valuable tool for studying the biological functions of BAZ2A and BAZ2B in chromatin biology and for exploring their potential as therapeutic targets.[1][2][3]

Mechanism of Action

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][6] This interaction is a key mechanism in the regulation of gene expression. BAZ2A and BAZ2B are scaffolding proteins within the NoRC complex, which is crucial for silencing ribosomal RNA genes.[2][7]

This compound functions as an acetyl-lysine mimetic. Its structure allows it to occupy the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains, thereby preventing their interaction with acetylated histones.[1][2] This displacement from chromatin disrupts the normal function of the NoRC complex. The binding mode is described as canonical, meaning it follows the typical interactions observed for acetyl-lysine recognition by bromodomains.[1][2][3][5]

Figure 1: Mechanism of this compound Action.

Quantitative Data

The affinity and selectivity of this compound have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Target and Off-Target Bromodomains

| Target | Method | Dissociation Constant (KD) | Reference |

| BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM | [1][2][3][4][5][7] |

| BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM | [1][2][3][4][5][7] |

| BAZ2B | Biolayer Interferometry (BLI) | 60 nM | [1][2] |

| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM | [1][2][4] |

| TAF1L(2) | Isothermal Titration Calorimetry (ITC) | 3.2 µM | [1][2][4] |

Table 2: AlphaScreen IC50 Values for BAZ2A and BAZ2B

| Compound | BAZ2A IC50 (µM) | BAZ2B IC50 (µM) | Reference |

| This compound (as compound 12) | 0.72 | Low µM range | [1][2] |

Table 3: Thermal Shift Assay Data for Selectivity Profiling

| Bromodomain | ΔTm at 10 µM this compound (°C) | Reference |

| BAZ2A | 4.1 | [1][2][7] |

| BAZ2B | 2.7 | [1][2][7] |

| TAF1L(2) | 3.4 | [1][2][7] |

| BRD9 | 2.3 | [1][2][7] |

Table 4: In Vivo Pharmacokinetics in Mice

| Dosing Route | Dose | Key Parameters | Reference |

| Oral & Intraperitoneal | 30 mg/kg | Reasonable in vivo exposure, modest clearance, and reasonable plasma stability. | [1][3][4][5][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of inhibitor-protein interactions.

-

Principle: Measures the heat change that occurs when a ligand (this compound) is titrated into a solution containing the target protein (BAZ2A or BAZ2B bromodomain).

-

Methodology:

-

Purified BAZ2A or BAZ2B bromodomain is placed in the sample cell of the calorimeter.

-

A concentrated solution of this compound is loaded into the injection syringe.

-

A series of small injections of this compound are made into the protein solution.

-

The heat released or absorbed during each injection is measured.

-

The resulting data are fitted to a binding model to determine the KD and other thermodynamic parameters.[1][2]

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a cell-based assay used to measure the mobility of fluorescently labeled proteins and to demonstrate target engagement in a cellular context.

-

Principle: A fluorescently tagged protein (e.g., GFP-BAZ2A) is expressed in cells. A small region of interest is photobleached with a high-intensity laser, and the rate at which fluorescence recovers in that region is monitored. This recovery is dependent on the mobility of the fluorescently tagged protein.

-

Methodology:

-

U2OS cells are transfected with a GFP-BAZ2A fusion construct.[1]

-

Cells are treated with this compound or a vehicle control.

-

A small region of the nucleus is photobleached using a confocal microscope.

-

The recovery of fluorescence in the bleached region is monitored over time.

-

Displacement of GFP-BAZ2A from chromatin by this compound results in a faster fluorescence recovery rate.[1][2][3][5]

-

Figure 2: FRAP Experimental Workflow.

Thermal Shift Assay (TSA)

TSA is a high-throughput method used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

-

Principle: The binding of a ligand, such as this compound, can stabilize the target protein, leading to an increase in its melting temperature (Tm).

-

Methodology:

-

Purified bromodomain proteins are mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

-

This compound or a control is added to the protein-dye mixture.

-

The temperature is gradually increased, and the fluorescence is monitored.

-

As the protein unfolds, the dye binds, and the fluorescence increases.

-

The Tm is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of this compound indicates binding.[1][2]

-

Signaling Pathways and Biological Context

BAZ2A and BAZ2B are integral components of the Nucleolar Remodeling Complex (NoRC), an ATP-dependent chromatin remodeling complex. NoRC plays a critical role in heterochromatin formation and the transcriptional silencing of ribosomal RNA (rRNA) genes.

The BAZ2A/B bromodomain is thought to recognize acetylated histones, which helps to recruit and stabilize the NoRC complex at specific chromatin locations. By inhibiting this interaction, this compound can modulate the activity of the NoRC complex, leading to changes in rRNA gene expression. The study of this compound is therefore important for understanding the epigenetic regulation of ribosome biogenesis and its potential implications in diseases such as cancer.

Figure 3: BAZ2A/B in the NoRC Signaling Pathway.

Conclusion

This compound is a well-characterized, selective, and cell-active chemical probe for the BAZ2A and BAZ2B bromodomains. Its utility in displacing these proteins from chromatin in living cells makes it an invaluable tool for elucidating the biological roles of the NoRC complex and for validating BAZ2A/B as potential therapeutic targets. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of epigenetics, chromatin biology, and drug discovery.

References

- 1. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery and characterization of ... | Article | H1 Connect [archive.connect.h1.co]

- 6. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. selleckchem.com [selleckchem.com]

Investigating Gene Transcription with GSK2801: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data related to the investigation of gene transcription using GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and transcriptional regulation.

Core Concepts: this compound and Its Mechanism of Action

This compound is a small molecule inhibitor that competitively targets the bromodomains of BAZ2A and BAZ2B, proteins that play a crucial role in chromatin remodeling and gene silencing.[1][2] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the transcriptional silencing of ribosomal RNA (rRNA) genes. By binding to the bromodomains of BAZ2A and BAZ2B, this compound disrupts their interaction with acetylated histones, leading to alterations in chromatin structure and gene expression.

A significant area of investigation for this compound is its synergistic anti-cancer effect when used in combination with BET bromodomain inhibitors, such as JQ1.[1][2] This synergy is particularly pronounced in triple-negative breast cancer (TNBC). The combination therapy leads to the enhanced displacement of BRD2, a BET family protein, from the promoters and enhancers of ETS-regulated genes and from ribosomal DNA (rDNA).[1][2] This dual impact on both nucleoplasmic (protein-coding genes) and nucleolar (rRNA) transcription underlies the potent anti-proliferative and pro-apoptotic effects observed.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound's activity and its synergistic effects with BET inhibitors.

Table 1: Binding Affinity and Selectivity of this compound

| Target | Dissociation Constant (Kd) | Method |

| BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) |

| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) |

| BRD9 | 1.1 µM | Isothermal Titration Calorimetry (ITC) |

| TAF1L(2) | 3.2 µM | Isothermal Titration Calorimetry (ITC) |

Table 2: Synergistic Growth Inhibition of this compound and JQ1 in Triple-Negative Breast Cancer Cell Lines

| Cell Line | Synergy Score (Bliss Independence Model) |

| MDA-MB-231 | High |

| HCC1806 | High |

| SUM-149 | High |

| MDA-MB-468 | High |

| WHIM2 | High |

| WHIM12 | High |

Note: Specific Bliss scores were not publicly available in the reviewed literature, but the synergy was consistently reported as strong or significant across multiple TNBC cell lines.

Table 3: Downregulation of ETS-regulated Genes by this compound and JQ1 Combination Treatment

| Gene Symbol | Description | Fold Change (Combination vs. JQ1 alone) |

| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | >2-fold decrease |

| LEF1 | Lymphoid Enhancer Binding Factor 1 | >2-fold decrease |

| Multiple others | A total of 235 genes were identified as being downregulated by at least two-fold with the combination treatment compared to JQ1 alone in MDA-MB-231 cells.[1] | >2-fold decrease |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound are provided below.

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

This protocol is designed to assess the ability of this compound to displace BAZ2A from chromatin in living cells.

a. Cell Culture and Transfection:

-

Culture U2OS cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Seed cells onto glass-bottom dishes suitable for confocal microscopy.

-

Transfect cells with a plasmid encoding a GFP-BAZ2A fusion protein using a suitable transfection reagent.

-

Allow cells to express the fusion protein for 24-48 hours.

b. Cell Treatment:

-

Treat the transfected cells with this compound at a final concentration of 1-10 µM for 1-4 hours prior to imaging. A vehicle control (e.g., DMSO) should be run in parallel.

c. FRAP Imaging and Analysis:

-

Use a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.

-

Acquire a series of pre-bleach images of a selected cell nucleus.

-

Use a high-intensity laser beam to photobleach a defined region of interest (ROI) within the nucleus.

-

Immediately following the bleach, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

Measure the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity and the intensity of a non-bleached control region.

-

Calculate the mobile fraction and the half-time of recovery (t½) to quantify the dynamics of GFP-BAZ2A. A faster recovery and a larger mobile fraction indicate displacement of the protein from chromatin by this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD2 Displacement

This protocol details the procedure to investigate the genome-wide displacement of BRD2 from chromatin upon treatment with this compound and JQ1.

a. Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., MDA-MB-231) to ~80-90% confluency.

-

Treat cells with vehicle (DMSO), this compound (e.g., 10 µM), JQ1 (e.g., 500 nM), or a combination of this compound and JQ1 for a specified time (e.g., 24-48 hours).

b. Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

c. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific for BRD2. A non-specific IgG should be used as a negative control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

d. DNA Purification and Library Preparation:

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare sequencing libraries from the immunoprecipitated DNA and an input control sample according to the manufacturer's instructions (e.g., Illumina TruSeq).

e. Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of BRD2 enrichment.

-

Compare the BRD2 binding profiles between the different treatment conditions to identify regions of BRD2 displacement.

-

Annotate the peaks to nearby genes and perform motif analysis to identify enriched transcription factor binding sites (e.g., ETS motifs).

RNA Sequencing (RNA-seq) for Transcriptome-wide Gene Expression Analysis

This protocol outlines the steps to analyze the global changes in gene expression induced by this compound.

a. Cell Culture and Treatment:

-

Culture cells (e.g., MDA-MB-231) and treat with vehicle, this compound, JQ1, or the combination as described for the ChIP-seq protocol.

b. RNA Extraction and Library Preparation:

-

Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Prepare RNA-seq libraries from the total RNA, including mRNA purification (poly-A selection) or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

c. Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference genome or transcriptome.

-

Quantify gene expression levels (e.g., as counts per gene).

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to the treatments.

-

Perform pathway analysis and gene set enrichment analysis (GSEA) to identify the biological processes and pathways affected by this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the investigation of this compound.

Caption: Mechanism of action of this compound and its synergy with BET inhibitors.

Caption: A streamlined workflow for a ChIP-seq experiment.

References

- 1. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GSK2801 on Noncoding RNA Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2801 is a potent and selective chemical probe that inhibits the bromodomains of BAZ2A (also known as TIP5) and BAZ2B, with additional activity against BRD9. BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), a key player in epigenetic regulation, particularly in the silencing of noncoding RNA genes. This technical guide provides an in-depth overview of the known and potential effects of this compound on noncoding RNA (ncRNA) expression, with a primary focus on ribosomal RNA (rRNA). It synthesizes findings from key studies, presents detailed experimental protocols for researchers seeking to investigate these effects, and uses visualizations to clarify complex biological pathways and workflows. While current research has firmly established the impact of this compound on rRNA, its effects on other ncRNA species like long noncoding RNAs (lncRNAs) and microRNAs (miRNAs) remain an emerging area of investigation.

Core Mechanism of Action: Inhibition of the BAZ2A/NoRC Silencing Pathway

This compound functions as an acetyl-lysine competitive inhibitor.[1] Its primary targets, BAZ2A and BAZ2B, are integral subunits of chromatin-remodeling complexes.[1] BAZ2A is the central scaffolding protein of the Nucleolar Remodeling Complex (NoRC), which is essential for establishing and maintaining a heterochromatic state at specific genomic loci, most notably the genes encoding ribosomal RNA (rRNA).[2][3]

The mechanism of NoRC-mediated silencing involves several key steps:

-

Recruitment to Chromatin: The BAZ2A bromodomain recognizes and binds to acetylated histone tails, particularly H4K16ac, tethering the NoRC to nucleosomes at the rRNA gene promoters.[4]

-

Interaction with Noncoding RNA: The TAM (TIP5/ARBP/MBD) domain of BAZ2A interacts with a specific long noncoding RNA known as promoter RNA (pRNA). This interaction is crucial for guiding NoRC to the correct genomic locations.[5][6]

-

Chromatin Remodeling and Silencing: Once recruited, NoRC utilizes the ATPase activity of its SNF2h subunit to remodel nucleosomes. It then recruits a host of other silencing factors, including DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), to establish a repressive chromatin environment, leading to the transcriptional silencing of rRNA genes.[3][4][7]

This compound disrupts this process at the initial step. By binding to the BAZ2A bromodomain, it prevents the recognition of acetylated histones, thereby displacing the NoRC from chromatin.[8] This leads to a disruption of the silencing machinery and subsequent changes in the expression of its target noncoding RNAs.

Documented Effects on Noncoding RNA Expression

The most direct and well-documented effect of this compound on noncoding RNA is the regulation of ribosomal RNA.

Ribosomal RNA (rRNA)

Studies combining this compound with BET inhibitors (like JQ1) in triple-negative breast cancer (TNBC) cell lines have demonstrated a significant impact on rRNA transcription. The combination treatment leads to the displacement of the BRD2 protein from ribosomal DNA (rDNA) in the nucleolus, which coincides with a marked decrease in the precursor 45S rRNA.[1][9] This indicates that this compound, by disrupting BAZ2A/NoRC function, contributes to the suppression of ribosomal DNA transcription.[9][10]

| Noncoding RNA | Treatment Context | Cell Line | Observed Effect | Reference |

| 45S rRNA | This compound + JQ1 | TNBC cells | Decreased Expression | [1][9] |

Long Noncoding RNA (lncRNA) and Other ncRNAs

The effect of this compound on other classes of noncoding RNAs is less clear, though its mechanism of action suggests a high potential for broader impacts.

-

RNA-Sequencing Studies: Comprehensive RNA-seq analyses have been performed on cancer cell lines treated with this compound.[1] While these datasets inherently contain information on the expression levels of thousands of lncRNAs, the primary analyses in the published literature have focused on protein-coding genes, such as the downregulation of MYCN in anaplastic thyroid cancer.[5]

-

Mechanistic Potential: The BAZ2A protein, the primary target of this compound, is known to interact with lncRNAs other than pRNA. For instance, recent work has shown that the lncRNA Malat1 can impair the formation of BAZ2A nuclear bodies, suggesting a functional relationship.[11] By inhibiting BAZ2A's ability to engage with chromatin, this compound could indirectly alter the regulatory networks of these associated lncRNAs.

At present, there are no specific, quantitative reports detailing the widespread effects of this compound on lncRNA, miRNA, or circRNA expression profiles. This represents a significant knowledge gap and a promising area for future research. Researchers possessing RNA-seq data from this compound-treated cells are encouraged to perform bioinformatic analyses focused on these ncRNA classes.

Experimental Protocols

The following protocols are representative methodologies for studying the effects of this compound on noncoding RNA expression, synthesized from published studies.[1]

Cell Culture and this compound Treatment

-

Cell Line Maintenance: Culture human cancer cell lines (e.g., MDA-MB-231 for TNBC) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction). Allow cells to adhere overnight. The following day, treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-72 hours).

Total RNA Extraction and RNA Sequencing

This protocol outlines the steps for preparing samples for transcriptome-wide analysis of noncoding RNAs.

-

Cell Lysis and RNA Extraction:

-

Wash this compound-treated and control cells once with cold PBS.

-

Lyse cells directly in the culture plate using TRIzol reagent (or a similar phenol-based reagent) according to the manufacturer's instructions.

-

Perform phase separation using chloroform and precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

-

-

Quality Control:

-

Assess RNA concentration and purity using a NanoDrop spectrophotometer (A260/280 and A260/230 ratios).

-

Determine RNA integrity (RIN score) using an Agilent Bioanalyzer or TapeStation. A RIN score > 8 is recommended for high-quality sequencing.

-

-

Library Preparation (for lncRNA and mRNA):

-

rRNA Depletion: Begin with 1 µg of total RNA. Remove ribosomal RNA using an rRNA depletion kit (e.g., NEBNext rRNA Depletion Kit). This step is critical for enriching for non-rRNA species, including lncRNAs and mRNAs.

-

Fragmentation and Priming: Fragment the rRNA-depleted RNA using heat and magnesium. Prime the fragmented RNA with random hexamers.

-

First and Second Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.

-

End Repair and Ligation: Repair the ends of the ds-cDNA, adenylate the 3' ends, and ligate sequencing adapters containing unique barcodes for each sample.

-

PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

-

Library QC and Sequencing: Validate the final library size and concentration using a Bioanalyzer and qPCR. Pool libraries and sequence on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.

-

Alignment: Align reads to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to annotated genes (including protein-coding and lncRNA genes) using tools like featureCounts or RSEM.

-

Differential Expression: Use packages like DESeq2 or edgeR in R to identify noncoding RNAs that are significantly up- or down-regulated following this compound treatment compared to the vehicle control.

-

Conclusion and Future Directions

The bromodomain inhibitor this compound presents a clear mechanism for influencing noncoding RNA expression through its potent inhibition of BAZ2A, a core component of the NoRC silencing complex. The primary documented consequence of this action is the suppression of ribosomal RNA synthesis. While large-scale RNA-sequencing has been performed, providing a rich resource for further discovery, the broader impact of this compound on the landscape of lncRNAs, miRNAs, and other ncRNA species has not yet been fully elucidated in published literature.

Future research should focus on:

-

Re-analysis of existing RNA-seq data to specifically query for changes in lncRNA and other ncRNA expression profiles.

-

Targeted studies using techniques like qPCR to validate the effect of this compound on specific lncRNAs that are known to interact with BAZ2A or are implicated in the same cancer pathways.

-

Functional studies to determine the biological consequences of this compound-induced changes in noncoding RNA expression, particularly in the context of cancer therapy and drug resistance.

By expanding the investigation beyond rRNA, the scientific community can achieve a more complete understanding of this compound's epigenetic effects and its full therapeutic potential.

References

- 1. Single-cell mRNA sequencing identifies subclonal heterogeneity in anti-cancer drug responses of lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. The emerging role of BET inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]

- 8. Whole exome-seq and RNA-seq data reveal unique neoantigen profiles in Kenyan breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-cell RNA-seq identification of four differentially expressed survival-related genes by a TARGET: Osteosarcoma database analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNA-Seq Analysis of Extradomain A and Extradomain B Fibronectin as Extracellular Matrix Markers for Cancer [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GSK2801 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2801 is a potent and selective chemical probe that competitively inhibits the bromodomains of BAZ2A and BAZ2B, with a secondary affinity for BRD9.[1][2] These proteins are critical readers of acetyl-lysine modifications on histones, playing a key role in chromatin remodeling and gene transcription.[3] In cellular contexts, particularly in cancer models like triple-negative breast cancer (TNBC), this compound has been shown to induce cell senescence in 2D cultures and apoptosis in 3D spheroid cultures, especially when used in synergy with BET bromodomain inhibitors such as JQ1.[1][4][5] This document provides detailed protocols for the preparation and application of this compound in cell culture experiments to study its effects on cell viability, senescence, and apoptosis.

Mechanism of Action

This compound functions as an acetyl-lysine competitive inhibitor, targeting the bromodomains of BAZ2A and BAZ2B.[1][3] BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in silencing ribosomal RNA (rRNA) genes. By inhibiting BAZ2A/B, this compound disrupts chromatin structure and gene expression. In combination with BET inhibitors, this compound enhances the displacement of BRD2 from chromatin at specific gene promoters and enhancers, including those regulating ETS-transcription factors and ribosomal DNA.[4][5] This dual inhibition leads to a significant anti-proliferative effect, culminating in either cellular senescence or apoptosis depending on the culture conditions.[4][5]

Caption: Signaling pathway of this compound, highlighting its synergistic effect with BET inhibitors.

Quantitative Data Summary

| Parameter | This compound | Reference |

| Target | BAZ2A/B, BRD9 (lower affinity) | [1][2] |

| Binding Affinity (Kd) | BAZ2B: 136 nM, BAZ2A: 257 nM, BRD9: 1.1 µM | [1][3] |

| Effective Concentration | 1-10 µM in cell culture | [2][6] |

| Solubility | Soluble in DMSO (e.g., up to 50 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years. In DMSO: -80°C for 2 years. | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1][2] Use ultrasonic agitation if necessary to ensure complete dissolution.

-

Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

General Cell Culture and Treatment

-

Cell Lines: This protocol is applicable to various cell lines, including but not limited to TNBC cell lines (e.g., MDA-MB-231, HCC1806) and U2OS osteosarcoma cells.[5][6]

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the range of 1-10 µM). Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO alone) in all experiments.

Detailed Methodologies

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which is indicative of metabolically active cells.[4][7]

Materials:

-

Cells cultured in opaque-walled 96-well or 384-well plates

-

This compound and any co-treatment compounds (e.g., JQ1)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (with or without a fixed concentration of a synergistic compound) for the desired incubation period (e.g., 72-96 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[7]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay identifies senescent cells, which exhibit β-galactosidase activity at pH 6.0.[8][9]

Materials:

-

Cells cultured on glass coverslips or in multi-well plates

-

Phosphate-buffered saline (PBS)

-

Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

-

After treatment with this compound, wash the cells twice with PBS.

-

Fix the cells with the Fixation Solution for 3-5 minutes at room temperature.[10]

-

Wash the cells three times with PBS.

-

Add the SA-β-Gal Staining Solution to the cells.

-

Incubate the cells at 37°C (without CO2) for 12-16 hours, protected from light.[10]

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantify the percentage of blue-stained cells from multiple fields of view.

Apoptosis Assay by Western Blotting (Cleaved Caspase-3 and PARP)

This method detects the cleavage of key apoptotic proteins, caspase-3 and PARP, as markers of apoptosis.[11][12][13]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to the loading control. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis.[12]

Experimental Workflow Visualization

Caption: A general experimental workflow for studying the effects of this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Structural Genomics Consortium [thesgc.org]

- 7. ch.promega.com [ch.promega.com]

- 8. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. telomer.com.tr [telomer.com.tr]

- 10. buckinstitute.org [buckinstitute.org]

- 11. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 12. youtube.com [youtube.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK2801 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GSK2801, a selective bromodomain inhibitor, in in vivo mouse models. This document outlines the mechanism of action, pharmacokinetic data, and detailed experimental protocols to facilitate the design and execution of preclinical research.

Introduction to this compound

This compound is a potent and selective chemical probe for the bromodomains of BAZ2A (Bromodomain adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pocket of BAZ2A and BAZ2B, this compound disrupts their function in chromatin remodeling and gene silencing.[3][4] While highly selective for BAZ2A/B, this compound has been noted to have some off-target activity, most significantly against BRD9 and TAF1L.[3]

Mechanism of Action and Signaling Pathway

This compound primarily targets the BAZ2A and BAZ2B proteins, which are core components of distinct chromatin remodeling complexes. BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA (rRNA) genes. BAZ2B's functions are less characterized but it is also involved in chromatin remodeling. The inhibition of BAZ2A/B by this compound is thought to disrupt these processes, leading to alterations in gene expression.

In the context of cancer, particularly triple-negative breast cancer (TNBC), this compound has been shown to synergize with BET bromodomain inhibitors (e.g., JQ1).[1][2] This synergy is proposed to occur through the enhanced displacement of BRD2 from chromatin at the promoters and enhancers of ETS-regulated genes, as well as from ribosomal DNA, leading to a potent anti-proliferative and pro-apoptotic effect.[1][2]

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: Binding Affinity and Selectivity of this compound

| Target | Dissociation Constant (KD) | Method | Reference |

| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | [3][4] |

| BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) | [3][4] |

| BRD9 | 1.1 µM | Isothermal Titration Calorimetry (ITC) | [3] |

| TAF1L(2) | 3.2 µM | Isothermal Titration Calorimetry (ITC) | [3] |

Table 2: Pharmacokinetic Properties of this compound in Male CD1 Mice (30 mg/kg)

| Administration Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal t1/2 (h) | Reference |

| Oral (PO) | 1.0 | 435 | 1570 | 1.5 | [3] |

| Intraperitoneal (IP) | 0.25 | 1670 | 3400 | 4.5 | [3] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is based on the vehicle formulation used in the pharmacokinetic studies of this compound.

Materials:

-

This compound powder

-

Carboxymethylcellulose (CMC)

-

Tween 80

-

Sterile water for injection

Protocol:

-

Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring to fully dissolve.

-

Prepare a 1% (v/v) solution of Tween 80 in the 0.5% CMC solution.

-

Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 10 mL/kg injection volume, you would need a 3 mg/mL solution).

-

Suspend the this compound powder in the prepared vehicle (0.5% CMC with 1% Tween 80).

-

Vortex or sonicate the suspension until it is homogeneous. It is important to ensure a uniform suspension before each administration.

Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to assess the exposure of this compound.

Figure 2: Workflow for a pharmacokinetic study of this compound.

Protocol:

-

Animal Model: Use male CD1 mice (or other appropriate strain), typically 8-10 weeks old.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

-

Dosing:

-

Prepare this compound as described in section 4.1.

-

Administer a single dose of 30 mg/kg via oral gavage (PO) or intraperitoneal injection (IP).

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Use a sufficient number of mice per time point to generate robust data.

-

-

Plasma Preparation:

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

-

Bioanalysis:

-

Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

-

Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model

This protocol describes a general procedure for establishing a TNBC xenograft model. It is important to note that while this compound has shown synergy with BET inhibitors in TNBC cell and spheroid models, its efficacy as a single agent or in combination in vivo has been reported to be limited by its pharmacokinetic properties.[1]

Figure 3: General workflow for a TNBC xenograft study.

Protocol:

-

Cell Culture: Culture a human TNBC cell line (e.g., MDA-MB-231) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old females.

-

Tumor Implantation:

-

Harvest TNBC cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 106 cells) into the flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment groups (e.g., vehicle control, this compound, combination therapy).

-

Administer this compound (e.g., 30 mg/kg, IP or PO, daily or other optimized schedule) and/or other therapeutic agents.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting, RNA sequencing).

-

Considerations and Limitations

-

Pharmacokinetics: The pharmacokinetic profile of this compound, particularly after oral administration, shows modest exposure and a relatively short half-life.[3] This may necessitate frequent dosing or alternative administration routes to maintain therapeutic concentrations in vivo.

-

In Vivo Efficacy in Cancer Models: Published data on the single-agent anti-tumor efficacy of this compound in in vivo cancer models is limited. The synergistic effects observed in in vitro and 3D culture models with BET inhibitors in TNBC did not directly translate to in vivo xenograft studies in the initial report, reportedly due to the compound's pharmacokinetic properties.[1]

-

Off-Target Effects: Researchers should be aware of the known off-target interactions of this compound, particularly with BRD9, and consider appropriate control experiments.[3]

-

Vehicle Selection: The suspension of this compound in a vehicle like CMC and Tween 80 is crucial for consistent administration. Ensure the suspension is homogenous before each dose.

These application notes are intended to serve as a guide. Researchers should optimize protocols based on their specific experimental goals and animal models.

References

- 1. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing GSK2801 in Chromatin Immunoprecipitation (ChIP-seq)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2801 is a potent and selective chemical probe that competitively inhibits the bromodomains of BAZ2A and BAZ2B, proteins integral to chromatin remodeling complexes.[1][2][3] With demonstrated cellular activity in displacing BAZ2A from chromatin, this compound serves as a valuable tool for investigating the roles of these bromodomains in gene regulation.[4][5] These application notes provide detailed protocols for the use of this compound in chromatin immunoprecipitation followed by sequencing (ChIP-seq), a powerful technique to elucidate the genome-wide impact of BAZ2A/B inhibition on protein-DNA interactions.

Mechanism of Action

This compound acts as an acetyl-lysine competitive inhibitor, targeting the bromodomains of BAZ2A and BAZ2B.[1][2] These proteins are key components of chromatin remodeling complexes, such as the nucleolar remodeling complex (NoRC), which is involved in the transcriptional silencing of ribosomal RNA genes.[6] By binding to the BAZ2A/B bromodomains, this compound prevents their interaction with acetylated histones, thereby modulating chromatin structure and gene expression. Notably, this compound also exhibits off-target activity against BRD9, a component of the SWI/SNF chromatin remodeling complex.[4][5][7]

Data Presentation

This compound Binding Affinity and Selectivity

| Target | Binding Affinity (Kd) | Method | Reference |

| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3][6] |

| BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3][6] |

| BRD9 | 1.1 µM - 1.2 µM | Isothermal Titration Calorimetry (ITC) | [2][6] |

| TAF1L | 3.2 µM | Isothermal Titration Calorimetry (ITC) | [2][6] |

Cellular Activity of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| Fluorescence Recovery After Photobleaching (FRAP) | U2OS | 1 µM | Displaced GFP-BAZ2A from chromatin | [3] |

Signaling Pathway and Experimental Workflow

BAZ2A/B Signaling Pathway Inhibition by this compound

Caption: Inhibition of BAZ2A/B by this compound disrupts chromatin interaction.

This compound ChIP-seq Experimental Workflow

Caption: A generalized workflow for a ChIP-seq experiment.

Experimental Protocols

Protocol 1: Cell Treatment with this compound for ChIP-seq

This protocol outlines the treatment of cultured cells with this compound prior to performing a standard ChIP-seq protocol.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cultured cells of interest (e.g., Triple-Negative Breast Cancer cell lines)[7]

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to reach approximately 80-90% confluency at the time of harvesting.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentration. A final concentration range of 1-10 µM can be considered based on published cellular assays.[6]

-

Cell Treatment:

-

For the experimental sample, replace the existing cell culture medium with the medium containing the final concentration of this compound.

-

For the vehicle control, treat cells with an equivalent concentration of DMSO in the cell culture medium.

-

-

Incubation: Incubate the cells for a predetermined duration. Treatment times may vary depending on the experimental goals and cell type, but a range of 6 to 24 hours is a reasonable starting point.

-

Harvesting: After incubation, proceed immediately to the crosslinking step of the ChIP-seq protocol.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline and may require optimization for specific cell types and antibodies. This protocol is adapted from established ChIP-seq procedures.[8][9]

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Chromatin shearing apparatus (e.g., sonicator)

-

ChIP dilution buffer

-

ChIP-grade antibody against the protein of interest

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

Procedure:

-

Crosslinking:

-

Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Harvesting and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells and collect them by centrifugation.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Isolate the nuclei by centrifugation and resuspend the nuclear pellet in nuclear lysis buffer.

-

-

Chromatin Shearing:

-

Shear the chromatin to an average fragment size of 200-600 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.[10]

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin with ChIP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate a fraction of the pre-cleared chromatin with a specific antibody overnight at 4°C with rotation. A no-antibody or isotype control should be included.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate.

-

-

Washing:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.

-

-

Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads using elution buffer.

-

Reverse the crosslinks by adding NaCl and incubating at 65°C for several hours.

-

-

DNA Purification:

-